molecular formula C16H10ClN3O B12622378 9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one CAS No. 919290-42-9

9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one

Cat. No.: B12622378
CAS No.: 919290-42-9
M. Wt: 295.72 g/mol
InChI Key: NOCAWJDUISHKGK-UHFFFAOYSA-N
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Description

9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one is a heterocyclic compound that features a chloro-substituted benzo[h]isoquinolinone core with a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one typically involves multi-step organic reactions. One common approach is to start with a benzo[h]isoquinolinone precursor, which undergoes chlorination to introduce the chloro group. The pyrazolyl group can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This can be employed to reduce the chloro group or other reducible functionalities.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-5-yl)benzoic acid: This compound shares the pyrazolyl group but has a different core structure.

    2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile: Similar in having a chloro and pyrazolyl group but with a benzonitrile core.

Uniqueness

9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one is unique due to its specific combination of functional groups and core structure, which can impart distinct chemical and biological properties not found in similar compounds.

Properties

CAS No.

919290-42-9

Molecular Formula

C16H10ClN3O

Molecular Weight

295.72 g/mol

IUPAC Name

9-chloro-4-(1H-pyrazol-4-yl)-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C16H10ClN3O/c17-11-3-1-9-2-4-12-14(10-6-19-20-7-10)8-18-16(21)15(12)13(9)5-11/h1-8H,(H,18,21)(H,19,20)

InChI Key

NOCAWJDUISHKGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C2C(=O)NC=C3C4=CNN=C4)Cl

Origin of Product

United States

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